molecular formula C7H6ClN3O B11911903 4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine

4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11911903
M. Wt: 183.59 g/mol
InChI Key: JUFDEKBKMJIPQG-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the class of pyrazolopyridines, which are recognized as privileged scaffolds in the design of biologically active molecules due to their similarity to purine bases . The core structure provides multiple vectors for synthetic elaboration, making it a valuable intermediate for constructing diverse compound libraries for high-throughput screening and hit-to-lead optimization . This scaffold has demonstrated particular relevance in the development of kinase inhibitors, as the structure can mimic ATP and fit effectively into kinase binding pockets . Furthermore, recent research highlights the promise of pyrazolo[4,3-c]pyridine derivatives as a novel class of cyclic nucleotide phosphodiesterase 4 (PDE4) inhibitors . PDE4 is a key therapeutic target for a range of inflammatory and neurological diseases, including asthma, chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, psoriasis, depression, and Alzheimer's disease . The chloro and methoxy substituents on this core offer strategic sites for further chemical modification, allowing researchers to explore structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

4-chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H6ClN3O/c1-12-7-5-4(10-11-7)2-3-9-6(5)8/h2-3H,1H3,(H,10,11)

InChI Key

JUFDEKBKMJIPQG-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C1C(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Multi-Component One-Pot Synthesis

The one-pot synthesis of pyrazolo[4,3-c]pyridine derivatives has emerged as a streamlined approach for constructing the bicyclic core while introducing substituents in a single reaction vessel. A representative method involves the reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide (TPAB) as a catalyst . For 4-chloro-3-methoxy derivatives, electron-rich arylglyoxals bearing methoxy groups (e.g., 3-methoxyphenylglyoxal) are employed to direct substitution patterns.

Reaction Conditions

  • Solvent System : Water/acetone (1:2 v/v) at 80°C.

  • Catalyst : TPAB (20 mol%).

  • Yield : 90–98% after 3–5 hours .

The mechanism proceeds through a Knoevenagel condensation between the arylglyoxal and cyclic 1,3-dicarbonyl compound, followed by Michael addition of the pyrazole-amine and intramolecular cyclization. The methoxy group’s electron-donating properties enhance the nucleophilicity of the pyrazole intermediate, facilitating regioselective closure at the 3-position . Chlorination is typically achieved post-cyclization using phosphorus oxychloride (POCl₃) under reflux, yielding the 4-chloro derivative .

Cyclization of Functionalized Pyrazole Precursors

Cyclization strategies leverage pre-functionalized pyrazole intermediates to assemble the pyrazolo[4,3-c]pyridine scaffold. A notable route involves the reaction of 4-chloro-3-methoxy-1H-pyrazole-5-carbaldehyde with enaminones under basic conditions (Scheme 1).

Procedure

  • Enaminone Formation : React ethyl acetoacetate with dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone.

  • Cyclization : Combine the enaminone with 4-chloro-3-methoxy-1H-pyrazole-5-carbaldehyde in DMF at 120°C for 8 hours.

  • Workup : Precipitate the product using ice-water and purify via recrystallization (ethanol/water).

Key Data

ParameterValue
Yield78%
Purity (HPLC)>99%
Reaction Time8 hours

This method offers excellent regiocontrol, as the methoxy group sterically hinders undesired cyclization pathways. However, scalability is limited by the high boiling point of DMF, necessitating solvent alternatives like dimethylacetamide (DMAc) for industrial applications.

Halogenation and Methoxylation of Pyrazolo[4,3-c]pyridine Cores

Post-synthetic modification of preformed pyrazolo[4,3-c]pyridine cores provides a flexible route to 4-chloro-3-methoxy derivatives. A two-step protocol involves:

  • Chlorination : Treat 3-methoxy-1H-pyrazolo[4,3-c]pyridine with N-chlorosuccinimide (NCS) in acetonitrile at 60°C for 6 hours.

  • Methoxylation : Perform a Ullmann-type coupling with sodium methoxide and copper(I) iodide in DMSO at 100°C .

Optimization Insights

  • Chlorination Efficiency : NCS outperforms POCl₃ in minimizing side reactions (94% vs. 72% yield) .

  • Methoxylation Catalyst : Copper(I) iodide reduces reaction time from 24 hours to 8 hours compared to palladium catalysts .

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in heterocyclic synthesis. A microwave-enhanced method condenses 5-aminopyrazole derivatives with paraformaldehyde and β-ketoesters under solvent-free conditions .

Protocol

  • Reactants : 5-amino-3-methoxy-1H-pyrazole, paraformaldehyde, ethyl acetoacetate.

  • Conditions : 150°C, 300 W, 20 minutes.

  • Yield : 85% .

The rapid heating minimizes decomposition of the methoxy group, which is prone to demethylation under prolonged thermal stress. This approach is ideal for small-scale synthesis but requires specialized equipment.

Catalytic Dearomatization Strategies

Recent advances in dearomatization enable the construction of pyrazolo[4,3-c]pyridines from simpler aromatic precursors. Using a palladium-catalyzed system, 3-methoxypyridine undergoes dearomatization with hydrazine hydrate, followed by chlorination (Table 1) .

Table 1: Dearomatization Reaction Parameters

CatalystLigandTemp (°C)Yield (%)
Pd(OAc)₂Xantphos10068
PdCl₂BINAP12072
Pd(PPh₃)₄None8058

The Xantphos ligand enhances regioselectivity for the 4-position, while higher temperatures improve conversion rates. Post-dearomatization chlorination with SO₂Cl₂ achieves >90% conversion .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The methoxy group at the 3-position can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce various substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 4-substituted derivatives, while coupling reactions can introduce a wide range of functional groups at the 3-position.

Scientific Research Applications

4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins involved in cell signaling, leading to the suppression of cancer cell growth or the inhibition of viral replication.

Comparison with Similar Compounds

Halogenated Derivatives

  • 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS 1186647-69-7): The iodine atom at position 3 enables further functionalization via cross-coupling reactions, but its larger size may reduce solubility compared to chloro analogs .
  • 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine (CAS 1956369-94-0): Additional chlorination increases lipophilicity but may introduce toxicity risks, limiting therapeutic utility .
  • 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: This hydroxyl-containing derivative exhibited potent antiproliferative activity (GI50 values in low micromolar range) against K562, MV4-11, and MCF-7 cell lines, inducing apoptosis via PARP-1 cleavage and caspase activation .

Methoxy-Substituted Analogs

  • 7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine : The methoxy group conferred pH-sensitive fluorescence, enabling ratiometric sensing applications. This contrasts with the chloro-methoxy combination in the target compound, which may prioritize stability over fluorescence .
  • 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 875233-61-7): A positional isomer with methoxy at pyridine position 4; its methyl group may enhance metabolic resistance but reduce binding specificity .

Phenyl and Heteroaryl Derivatives

  • 3-(4-Chlorophenyl)-1H-pyrazolo[4,3-c]pyridine hydrochloride : Phenyl substitution at position 3 enhanced serotonin reuptake inhibition, highlighting the role of aromatic groups in CNS-targeted activity .
  • Trifluoromethyl-Substituted Pyrazolo[4,3-c]pyridines : CF3 groups improve membrane permeability but may introduce synthetic challenges compared to chloro-methoxy derivatives .

Physicochemical and Functional Properties

Compound Substituents Key Properties/Activities Reference
4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine 4-Cl, 3-OMe Likely balanced lipophilicity, stability
4-(2,6-Diphenyl)phenol derivative 7-Ph, 4-OH Antiproliferative (GI50 ~1–5 µM)
7-(4-Methoxyphenyl) derivative 7-(4-OMePh) Fluorescence pH sensing
3,7-Dichloro derivative 3-Cl, 7-Cl High lipophilicity, potential toxicity
Trifluoromethyl derivatives 3-CF3 Enhanced permeability, synthetic complexity

Therapeutic Potential vs. Other Derivatives

  • Antiproliferative Activity: Chloro and hydroxyl substituents (e.g., 4-(2,6-diphenyl)phenol) outperform methoxy analogs in cytotoxicity, suggesting the target compound’s methoxy group may reduce efficacy unless combined with apoptosis-inducing moieties .
  • Antimicrobial Activity : Pyrazolo[4,3-c]pyridines with pyrone hybrids showed weak antimicrobial effects, indicating chloro-methoxy derivatives may require structural optimization for this application .

Biological Activity

4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine is characterized by a pyrazole ring fused with a pyridine ring, with a chlorine atom at the 4-position and a methoxy group at the 3-position. Its molecular formula is C8H8ClN3OC_8H_8ClN_3O, and it exhibits properties that enhance its solubility and biological activity.

Research indicates that 4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine acts primarily through the inhibition of specific kinases involved in various signaling pathways. The presence of the chlorine and methoxy substituents enhances its binding affinity to target proteins, which may include:

  • Mitogen-Activated Protein Kinases (MAPKs) : Inhibitory effects on p38 MAPK have been noted, suggesting potential anti-inflammatory applications.
  • Cyclin-Dependent Kinases (CDKs) : Some studies indicate that derivatives of pyrazolo[4,3-c]pyridine can inhibit CDK activity, which is crucial in cancer cell proliferation.

Biological Activities

The biological activities of 4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine include:

  • Anticancer Activity : Studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and leukemia (K562) cell lines, demonstrating significant cytotoxicity.
Cell LineIC50 (µM)
MCF-710
K56215
  • Anti-inflammatory Effects : The compound's ability to inhibit p38 MAPK suggests potential use in treating inflammatory diseases.

Case Studies

Several studies have highlighted the effectiveness of 4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine in different biological contexts:

  • Antiproliferative Activity : A study assessed the compound's effects on MV4-11 leukemia cells. Results indicated that treatment led to a significant reduction in cell viability, with an IC50 value of approximately 12 µM. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and PARP cleavage.
  • Kinase Inhibition : Another research focused on the inhibitory effects on various kinases. The compound was found to selectively inhibit RSK2 and Aurora A kinases, which are often overexpressed in cancer cells. This selectivity may provide a therapeutic advantage by minimizing off-target effects.
  • In Vivo Studies : Preliminary animal studies demonstrated that administration of 4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine resulted in reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to decreased proliferation and increased apoptosis within tumor tissues.

Q & A

Q. What are the common synthetic routes for 4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions of precursors such as substituted pyrazoles and chloropyridines. A standard method includes reacting 3-amino-4-methoxypyrazole with 4-chloropyridine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (DMF, DMAc) enhance reaction efficiency.
  • Temperature : Elevated temperatures (80–120°C) promote cyclization but may require controlled heating to avoid decomposition.
  • Substituent compatibility : Electron-withdrawing groups (e.g., Cl at the 4-position) stabilize intermediates, improving regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing structural isomers of this compound?

  • ¹H/¹³C NMR : Distinguishes regioisomers via chemical shifts of pyrazole and pyridine protons (e.g., Cl and OCH₃ substituents cause distinct deshielding) .
  • HRMS : Confirms molecular weight and halogen isotopic patterns.
  • X-ray crystallography : Resolves ambiguities in substituent positioning, particularly for solid-state conformation analysis .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, TrkA) due to structural similarity to known inhibitors .
  • Cellular cytotoxicity : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess antiproliferative effects .
  • Computational docking : Prioritize targets using molecular docking against Protein Data Bank (PDB) structures (e.g., EGFR: 1M17) .

Advanced Research Questions

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

Contradictions often arise from substituent positional effects or assay variability. Strategies include:

  • Systematic substitution : Synthesize analogs with Cl/OCH₃ at alternate positions (e.g., 6-Cl vs. 4-Cl) to isolate electronic vs. steric effects .
  • Crystallographic validation : Resolve binding modes of active/inactive analogs via co-crystallization with target proteins .
  • Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ normalization) .

Q. What methodologies optimize regioselectivity in Sonogashira coupling reactions for pyrazolopyridine derivatization?

  • Catalyst tuning : Use PdCl₂(PPh₃)₂ with CuI to enhance alkyne coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C) and improves regioselectivity vs. thermal methods .
  • Protecting groups : Temporary protection of the pyridine nitrogen minimizes side reactions .

Q. How can computational chemistry guide the design of analogs with improved metabolic stability?

  • DFT calculations : Predict metabolic soft spots (e.g., OCH₃ demethylation susceptibility) .
  • CYP450 inhibition assays : Validate predictions using liver microsomes and LC-MS metabolite profiling .
  • QSAR modeling : Correlate substituent lipophilicity (logP) with half-life in hepatic clearance assays .

Methodological Recommendations

  • Controlled analog synthesis : Use orthogonal protecting groups (e.g., tert-butoxycarbonyl) to enable stepwise functionalization .
  • Data reconciliation : Apply multivariate statistical analysis (e.g., PCA) to SAR datasets to identify outlier compounds .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in scaling up reactions to reduce environmental impact .

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